4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
4-Acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl group, a 3-morpholinopropyl chain, and a para-acetyl-substituted benzamide core. The hydrochloride salt enhances solubility, a common modification in drug development for improved bioavailability .
Properties
IUPAC Name |
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S.ClH/c1-16(28)17-6-8-18(9-7-17)22(29)27(11-3-10-26-12-14-30-15-13-26)23-25-21-19(24)4-2-5-20(21)31-23;/h2,4-9H,3,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMQMHIFGBXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological effects, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.8 g/mol. The structure includes a chlorobenzo[d]thiazole moiety and a morpholinopropyl side chain, which are crucial for its biological interactions.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂S |
| Molecular Weight | 337.8 g/mol |
| Chemical Structure | See PubChem CID 334459 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have been shown to inhibit histone deacetylase (HDAC) activity, leading to increased apoptosis in cancer cells .
In vitro assays demonstrated that these compounds can effectively inhibit the growth of various cancer cell lines, including HepG2 cells, with IC50 values comparable to established chemotherapeutics .
The proposed mechanism involves the inhibition of HDACs, which play a critical role in cancer cell proliferation and survival. By disrupting the acetylation status of histones and non-histone proteins, these compounds can induce cell cycle arrest and apoptosis .
Case Studies
- Study on HDAC Inhibition : A study focused on a related compound revealed an IC50 value of 95.48 nM against HDAC3, showcasing its potential as a selective HDAC inhibitor. The in vivo models indicated tumor growth inhibition rates of nearly 49% compared to controls .
- Anticancer Efficacy : Another study highlighted the anticancer effects of thiazole derivatives in xenograft models, where significant reductions in tumor volume were observed after treatment with these compounds .
Pharmacological Properties
The pharmacokinetics and bioavailability of this compound are areas of ongoing research. Preliminary data suggest favorable absorption characteristics and metabolic stability, which are essential for therapeutic efficacy.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The target compound shares a benzamide backbone with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Hypothetical molecular weight calculated based on structural similarity to .
Key Observations
The cyano group in introduces strong electron-withdrawing effects, which may stabilize the benzamide core and influence binding to electron-rich biological targets.
Role of Heterocyclic Modifications :
- Replacing benzamide with isoxazole-3-carboxamide ( ) reduces molecular weight (457.4 vs. ~486.9) and alters hydrogen-bonding capacity, likely affecting target affinity.
- Benzothiazole-2-carboxamide ( ) introduces a second benzothiazole ring, increasing rigidity and possibly improving metabolic stability.
4-Methoxy ( ) and 4,5-dimethyl ( ) groups increase steric bulk, possibly reducing binding to compact active sites.
Research Findings from Analogs
- : Compounds with morpholinomethyl/pyridinyl substituents (e.g., 4d, 4i) showed validated structural integrity via NMR and HRMS, though biological activity remains uncharacterized .
- and : These analogs highlight the importance of balancing lipophilicity (e.g., phenoxyacetamide vs. cyano) for optimizing drug-like properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
